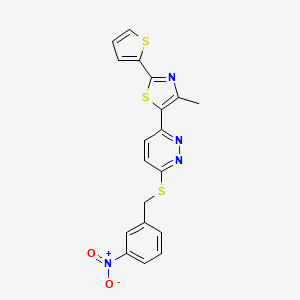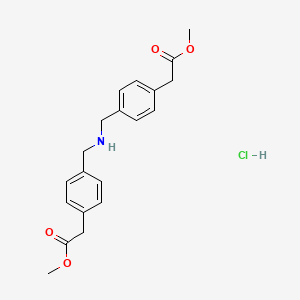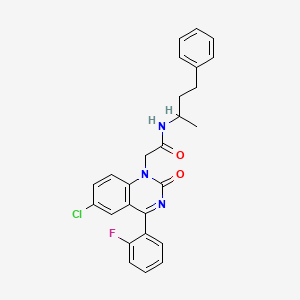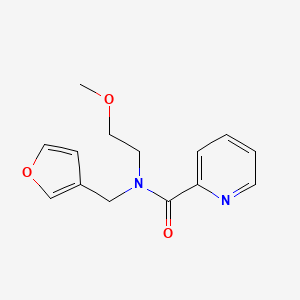![molecular formula C21H18N4O3S B2623361 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903717-87-2](/img/structure/B2623361.png)
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BTQ, and has been the subject of numerous studies in recent years. In
Mécanisme D'action
The mechanism of action of 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that BTQ may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, BTQ may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTQ may exert its neuroprotective effects by reducing oxidative stress and apoptosis.
Biochemical and Physiological Effects:
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that BTQ can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BTQ has been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTQ has been found to protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, BTQ has been found to be stable under various conditions, making it suitable for use in long-term experiments. However, one limitation of using BTQ in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are numerous future directions for the study of 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One potential direction is the further exploration of its anti-cancer properties, including its potential use in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of BTQ, which may lead to the development of new therapeutic applications. Furthermore, the potential use of BTQ as a neuroprotective agent warrants further investigation. Finally, the development of new synthesis methods for BTQ may lead to the production of more efficient and cost-effective compounds.
Méthodes De Synthèse
The synthesis of 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a multistep process that includes the reaction of piperidine with benzo[d]thiazole-2-carbonyl chloride, followed by the reaction of the resulting product with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The final product is obtained through the purification of the reaction mixture using column chromatography. This method has been optimized to produce high yields of pure BTQ.
Applications De Recherche Scientifique
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has shown potential in various scientific research fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, BTQ has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Furthermore, BTQ has also been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-19-14-5-1-2-6-15(14)23-21(28)25(19)13-9-11-24(12-10-13)20(27)18-22-16-7-3-4-8-17(16)29-18/h1-8,13H,9-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIZHXDEUFUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)


![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)

![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)




![methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2623292.png)
![4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine](/img/structure/B2623297.png)

![{2-[3-(2-Methyl-benzoyl)-thioureido]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2623299.png)